molecular formula C17H28N4O3 B2510211 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide CAS No. 1169958-71-7

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide

Katalognummer: B2510211
CAS-Nummer: 1169958-71-7
Molekulargewicht: 336.436
InChI-Schlüssel: BHHNKPFUQPZRLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide is a useful research compound. Its molecular formula is C17H28N4O3 and its molecular weight is 336.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been explored for their potential in the self-assembly process influenced by hydrogen bonding interactions. The study also delves into their antioxidant activity, demonstrating significant potential in this area. The investigation provides insights into the structural properties and the biological activities of these complexes, suggesting a promising avenue for further exploration in medicinal chemistry and materials science (Chkirate et al., 2019).

Analgesic Activity and Central Effects

The classification of certain analgesic agents, including pyrazolone derivatives like metamizol (dipyrone), as primarily peripherally acting, has been challenged by findings that suggest significant central effects. Studies conducted on rat thalamus neurones have shown that these non-opioid analgesic agents can depress activity evoked by electrical stimulation of nociceptive afferents, indicating a potential central mechanism of action. This research contributes to the understanding of the complex mechanisms underlying the analgesic effects of these compounds, which may extend beyond peripheral action to include central nervous system interactions (Carlsson, Monzel, & Jurna, 1988).

Antimicrobial and Antioxidant Potency

A series of new tetra substituted pyrazolines have been evaluated for their antimicrobial and antioxidant activities. The structure-activity relationship (SAR) studies have provided valuable insights into the antimicrobial efficacy of these compounds against various organisms. Moreover, the evaluation of their antioxidant activity and reducing power ability has highlighted the potential of these compounds in addressing oxidative stress-related conditions. This research not only adds to the body of knowledge on pyrazoline derivatives but also opens new avenues for the development of effective antimicrobial and antioxidant agents (Govindaraju et al., 2012).

Antitumor and Antifungal Activities

The development of novel 4(3H)-quinazolinones containing biologically active moieties like thiazole, pyridinone, and chromene has been explored for expected antitumor and antifungal activities. The synthesized compounds have undergone screening for their potential in inhibiting tumor and fungal growth. The results have shown promising activity, particularly for compounds with substituted thiazole moieties, indicating their potential as antitumor and antifungal agents. This line of research contributes to the discovery of new therapeutic agents with enhanced efficacy against cancer and fungal infections (El-bayouki et al., 2011).

Eigenschaften

IUPAC Name

2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-4-6-19(7-5-2)16(22)13-21-14(3)12-15(18-21)17(23)20-8-10-24-11-9-20/h12H,4-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHNKPFUQPZRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1C(=CC(=N1)C(=O)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.